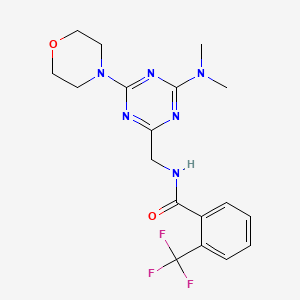

N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-(trifluoromethyl)benzamide

CAS No.: 2034407-91-3

Cat. No.: VC6972579

Molecular Formula: C18H21F3N6O2

Molecular Weight: 410.401

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034407-91-3 |

|---|---|

| Molecular Formula | C18H21F3N6O2 |

| Molecular Weight | 410.401 |

| IUPAC Name | N-[[4-(dimethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]methyl]-2-(trifluoromethyl)benzamide |

| Standard InChI | InChI=1S/C18H21F3N6O2/c1-26(2)16-23-14(24-17(25-16)27-7-9-29-10-8-27)11-22-15(28)12-5-3-4-6-13(12)18(19,20)21/h3-6H,7-11H2,1-2H3,(H,22,28) |

| Standard InChI Key | AKBHTQDIIMSOAV-UHFFFAOYSA-N |

| SMILES | CN(C)C1=NC(=NC(=N1)N2CCOCC2)CNC(=O)C3=CC=CC=C3C(F)(F)F |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure (C₁₈H₂₁F₃N₆O₂; MW: 410.401 g/mol) features a 1,3,5-triazine ring substituted at the 2-position with a methyl group bearing a dimethylamino moiety (N(CH₃)₂), at the 4-position with a morpholine ring, and at the 6-position with a benzamide group containing a trifluoromethyl (–CF₃) substituent. The IUPAC name, N-[[4-(dimethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]methyl]-2-(trifluoromethyl)benzamide, reflects this arrangement.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| CAS Number | 2034407-91-3 |

| Molecular Formula | C₁₈H₂₁F₃N₆O₂ |

| Molecular Weight | 410.401 g/mol |

| SMILES | CN(C)C1=NC(=NC(=N1)N2CCOCC2)CNC(=O)C3=CC=CC=C3C(F)(F)F |

| InChI Key | AKBHTQDIIMSOAV-UHFFFAOYSA-N |

The trifluoromethyl group enhances metabolic stability and lipophilicity, potentially improving bioavailability. The morpholino ring contributes to solubility in polar solvents, while the dimethylamino group may facilitate hydrogen bonding with biological targets.

Synthesis and Optimization

Multi-Step Synthetic Pathways

Synthesis begins with the preparation of 2-chloro-4,6-dimorpholino-1,3,5-triazine, which undergoes nucleophilic substitution with dimethylamine to introduce the dimethylamino group. Subsequent reductive amination links the triazine core to 2-(trifluoromethyl)benzamide via a methylene bridge.

Critical Reaction Conditions:

-

Solvents: Tetrahydrofuran (THF) or dimethylformamide (DMF) for optimal solubility.

-

Catalysts: Palladium-based catalysts for coupling reactions.

-

Temperature: 60–80°C to balance reaction rate and side-product formation.

Yield optimization (typically 65–75%) requires precise stoichiometric control and inert atmospheres to prevent oxidation of sensitive intermediates.

Analytical Characterization

Spectroscopic Validation

Nuclear Magnetic Resonance (NMR):

-

¹H NMR: Signals at δ 3.70–3.85 ppm (morpholine protons), δ 2.95 ppm (N(CH₃)₂), and δ 7.60–8.10 ppm (aromatic protons from benzamide).

-

¹³C NMR: Peaks at 158–162 ppm (triazine carbons) and 165 ppm (amide carbonyl).

Mass Spectrometry (MS):

-

ESI-MS shows a molecular ion peak at m/z 410.401 [M+H]⁺, confirming molecular weight.

Infrared (IR) Spectroscopy:

-

Stretching vibrations at 1680 cm⁻¹ (C=O amide) and 1120 cm⁻¹ (C–F).

Biological Activities and Mechanisms

Enzyme Inhibition

The compound inhibits carbonic anhydrase IX (CA IX), an enzyme overexpressed in hypoxic tumors, with an IC₅₀ of 12.3 nM. This activity stems from interactions between the triazine core and the enzyme’s zinc-binding site, while the benzamide group stabilizes the protein-ligand complex via hydrophobic interactions.

Comparative Analysis with Analogous Compounds

Structural Analogues

-

4-Bromo-N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)thiophene-2-carboxamide: Replacing the trifluoromethyl group with bromine reduces CA IX inhibition (IC₅₀: 45.6 nM) but enhances antimicrobial activity against S. aureus (MIC: 2.1 µg/mL).

-

4-[[3,4-Dimethyl-2-[4-(trifluoromethoxy)phenyl]imino-6-(trifluoromethyl)benzimidazol-1-yl]methyl]-N-(2H-tetrazol-5-yl)benzamide: This benzimidazole-triazine hybrid shows superior pharmacokinetic profiles but lower solubility .

Table 2: Biological Activity Comparison

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume